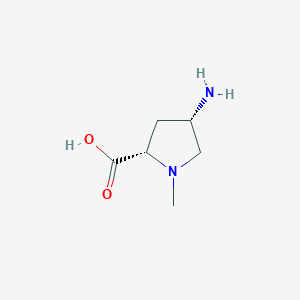

(4S)-4-amino-1-methyl-L-proline

説明

Significance of Proline and its Derivatives in Chemical and Biological Systems

Proline stands as a unique member of the 20 proteinogenic amino acids due to its distinctive cyclic structure. nih.govwikipedia.org This structure imparts significant conformational constraints and functional properties that are critical in various biological and chemical contexts.

Proline is technically an imino acid, as its side chain forms a pyrrolidine (B122466) ring by bonding back to the backbone nitrogen atom. nih.gov This cyclic nature severely restricts the rotation around the N-Cα bond (the phi, φ, dihedral angle), locking it at approximately -65°. nih.gov This rigidity makes proline a potent "structure breaker" in the middle of regular secondary structures like alpha-helices and beta-sheets, but it is commonly found in turns and at the edges of these structures, facilitating protein folding. nih.gov

When incorporated into a peptide chain, the amide bond preceding a proline residue has a relatively low energy barrier between the cis and trans conformations compared to other amino acids. nih.govnih.gov This cis-trans isomerization can be a rate-limiting step in protein folding and is often catalyzed by enzymes known as prolyl isomerases. nih.gov This process serves as a crucial regulatory mechanism in various cellular pathways. achemblock.com

Biologically, proline is integral to the structure of collagen, the most abundant protein in mammals, where it is often hydroxylated to form hydroxyproline (B1673980), a modification essential for collagen's triple helix stability. nih.gov Proline-rich regions in proteins are also critical for protein-protein interactions, acting as recognition motifs for various signaling domains. nih.gov Beyond its structural role, proline metabolism is involved in cellular signaling, stress response, and energy homeostasis. nih.gov

The unique structural and functional roles of proline have spurred the development of a vast array of functionalized proline derivatives for academic and biomedical research. nih.govnih.govnih.gov These analogs are designed to fine-tune the biological, pharmaceutical, or physicochemical properties of peptides and small molecules. sigmaaldrich.com Modifications can be made at various positions on the pyrrolidine ring, most commonly at the C4 position, or by altering the ring size itself. sigmaaldrich.com

Functionalized prolines, such as fluoroprolines, have been used to modulate protein stability through stereoelectronic effects. nih.gov The introduction of different functional groups allows for the creation of peptidomimetics—compounds that mimic the structure and function of natural peptides but with enhanced stability or activity. mdpi.com For instance, derivatives like L-azetidine-2-carboxylic acid and 3,4-dehydro-DL-proline have been shown to interfere with collagen folding, suggesting therapeutic potential in fibrotic diseases. sigmaaldrich.com The synthesis of diverse proline analogs is a key strategy in drug discovery, with over 15 FDA-approved drugs in the last 15 years containing a proline analog scaffold. nih.gov

The Specificity of (4S)-4-amino-1-methyl-L-proline within Proline Analogs

This compound is a highly specific proline analog, distinguished by two key modifications to the parent L-proline structure: an amino group (-NH2) at the C4-position and a methyl group (-CH3) on the backbone nitrogen (N1). Its molecular formula is C₆H₁₂N₂O₂, and its CAS number is 1308319-48-3. chemical-suppliers.eukeyorganics.net

The stereochemistry of proline analogs is crucial for their biological activity, as interactions with enzymes and receptors are highly specific. The designation "this compound" defines the precise three-dimensional arrangement of its atoms.

L-proline Configuration : The "L" designation refers to the configuration at the α-carbon (C2), which is the stereocenter common to most natural amino acids in proteins. wikipedia.org This ensures that the carboxyl group and the backbone nitrogen maintain a specific spatial relationship, which is fundamental for its incorporation into peptide-like structures.

The defined stereochemistry of this compound is therefore expected to enforce a specific conformational preference, making it a valuable tool for designing molecules with precise shapes to interact with biological targets.

The properties of this compound can be understood by comparing it to other well-studied proline derivatives.

Compared to its unmethylated counterpart, (4S)-4-amino-L-proline, the N-methylation in this compound further modifies the electronic properties of the ring nitrogen. In comparison to other 4-substituted prolines like 4-hydroxyproline (B1632879) or 4-fluoroproline, the 4-amino group provides a basic site for chemical modification or specific molecular interactions, such as hydrogen bonding or salt bridge formation, which are not possible with hydroxyl or fluoro groups. This unique combination of functional groups and defined stereochemistry makes this compound a distinct and potentially valuable compound in medicinal chemistry and the synthesis of novel biomolecules.

Structure

3D Structure

特性

IUPAC Name |

(2S,4S)-4-amino-1-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-8-3-4(7)2-5(8)6(9)10/h4-5H,2-3,7H2,1H3,(H,9,10)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMNOCJJWVAJCX-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](C[C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Roles and Molecular Mechanisms of 4s 4 Amino 1 Methyl L Proline and Its Analogs

Structural and Conformational Contributions in Biomacromolecules

The incorporation of (4S)-4-amino-1-methyl-L-proline and related analogs into a peptide chain has profound effects on its three-dimensional structure. These effects stem from the inherent conformational constraints of the pyrrolidine (B122466) ring and how substituents on this ring dictate its geometry and the orientation of the preceding peptide bond.

The conformation of a peptide backbone is largely defined by the dihedral angles (φ, ψ) of its constituent amino acids. For most amino acids, the peptide bond preceding them (the Xaa-Pro bond) strongly favors the trans conformation. However, proline's unique cyclic structure reduces the energetic barrier between the cis and trans isomers, making the cis conformation significantly more accessible than for other amino acids. merckmillipore.com

Substituents on the C4 (or γ) carbon of the proline ring directly influence this cis/trans equilibrium by affecting the "puckering" of the five-membered ring. The ring typically adopts one of two major puckered conformations: Cγ-endo (where the Cγ atom is on the same side as the carboxyl group) or Cγ-exo (where it is on the opposite side). nih.gov The endo pucker tends to stabilize the cis conformation of the preceding peptide bond, while the exo pucker favors the trans conformation. nih.gov

For analogs of this compound, such as (4S)-fluoroproline and (4S)-aminoproline, the substituent at the 4S position promotes a Cγ-endo ring pucker. nih.govnih.gov This preference is driven by stereoelectronic effects, specifically a gauche effect that makes the pseudo-axial position of the substituent more favorable. nih.gov By stabilizing the endo pucker, these 4S-substituted prolines consequently increase the population of the cis-amide bond conformation. nih.govnih.gov

This conformational biasing has significant implications for protein secondary structure:

β-Turns: The δ-conformation (φ, ψ ≈ –80°, 0°), which is characteristic of β-turns, is uniquely promoted by the endo ring pucker favored by 4S-substituted prolines. nih.gov This makes these analogs valuable tools for designing and stabilizing β-turn motifs in peptides.

Polyproline II (PPII) Helices: The PPII helix is a left-handed helix common in signaling proteins and structural molecules like collagen, characterized by all-trans peptide bonds. nih.gov Since 4S-substituted prolines disfavor the trans conformation, they tend to destabilize or disrupt PPII helices. nih.gov Conversely, 4R-substituted prolines, which favor the exo pucker and trans bond, are known to stabilize the PPII helical structure. nih.gov

| Compound | Favored Ring Pucker | Favored Xaa-Pro Peptide Bond Conformation | Impact on Secondary Structure |

|---|---|---|---|

| L-Proline | Cγ-exo (slight preference) | Trans | Compatible with Polyproline II (PPII) helices. |

| (4R)-Hydroxy-L-proline | Cγ-exo | Trans | Stabilizes PPII helices (e.g., in collagen). nih.gov |

| (4S)-Fluoro-L-proline | Cγ-endo | Cis | Promotes β-turns; disfavors PPII helices. nih.govnih.gov |

| (4S)-Amino-L-proline | Cγ-endo | Cis | Promotes β-turns and compact conformations. nih.govnih.gov |

Protein folding is a complex process where the polypeptide chain must navigate a vast conformational landscape to find its native, functional state. The isomerization of Xaa-Pro peptide bonds from cis to trans (or vice versa) is often a rate-limiting step in this process because of its high energy barrier. merckmillipore.com

Interactions with Biological Targets

The structural modifications in this compound and its analogs provide chemical handles that can mediate specific interactions with enzymes, receptors, and other biological macromolecules, leading to a range of functional outcomes.

Dipeptidyl Peptidase IV (DPP-IV) is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones like GLP-1. nih.gov DPP-IV specifically cleaves dipeptides from the N-terminus of polypeptide chains that have a proline or alanine (B10760859) residue in the second position. nih.govbeilstein-journals.org

Due to this specificity, proline analogs are a major class of DPP-IV inhibitors. These inhibitors often function as substrate mimics, binding to the active site but resisting cleavage. The 2(S)-cyanopyrrolidine moiety, for example, is a key component in several potent DPP-IV inhibitors, including Vildagliptin. beilstein-journals.org This moiety mimics the proline residue, while the nitrile group forms a reversible covalent bond with the catalytic serine in the enzyme's active site, leading to potent inhibition. beilstein-journals.org Peptides containing a C-terminal proline have also been identified as DPP-IV inhibitors. capes.gov.brul.ie Given that this compound is a proline derivative, it and peptidomimetics containing it have the potential to act as inhibitors or modulators of DPP-IV and other proline-specific peptidases.

The conformationally defined scaffolds created by 4-aminoproline derivatives are ideal for designing ligands that can bind to specific receptors with high affinity and selectivity. A prominent example is the targeting of integrin receptors.

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing vital roles in signaling pathways that control cell migration, proliferation, and survival. mdpi.com Researchers have successfully used cis-4-amino-L-proline (Amp) as a scaffold to build cyclic peptidomimetics targeting the α4β1 integrin. mdpi.com These synthetic ligands were designed to mimic natural binding sequences like Leu-Asp-Val (LDV). mdpi.com Molecular modeling and cell adhesion assays revealed that these 4-aminoproline-based compounds could fit within the receptor's binding pocket, interact with a key magnesium ion at the metal ion-dependent adhesion site (MIDAS), and modulate receptor function. mdpi.com Such modulation of integrin activity directly impacts downstream signal transduction cascades, such as those involving focal adhesion kinase (FAK) and the ERK pathway. acs.org

Similarly, cis-4-amino-L-proline has been used to replace the native proline in endomorphin-2, an endogenous opioid peptide. nih.gov This substitution was used to create new linear and cyclized analogs to probe the structural requirements for binding to μ-opioid receptors, demonstrating the utility of this scaffold in modulating receptor-ligand interactions. nih.gov

The influence of this compound and its analogs extends to fundamental cellular processes.

Protein Synthesis: Proline's rigid cyclic structure poses a unique challenge to the ribosome during protein synthesis. It reacts markedly slower than other amino acids as both a donor and acceptor during peptide bond formation. embopress.org Crystal structures of the ribosome have shown that the proline side chain does not fit into the standard amino acid binding pocket in the A-site; instead, it flips towards the P-site, potentially hindering the optimal alignment of substrates. embopress.org This can slow or even stall translation, particularly during the synthesis of polyproline tracts. nih.gov Proline-rich antimicrobial peptides have been shown to exploit this by acting as inhibitors that block the peptide exit tunnel of the bacterial ribosome. nih.gov The incorporation of proline analogs could therefore be used to modulate the speed and efficiency of protein synthesis.

Protein Degradation: The primary route for regulated protein degradation in eukaryotic cells is the ubiquitin-proteasome system. Proline-rich peptides have been shown to act as allosteric modulators of the 20S proteasome, the catalytic core of the degradation machinery. nih.govacs.org Depending on their sequence, these peptides can either inhibit or activate the proteasome's proteolytic activity. acs.org This suggests that proline analogs, when part of peptides, could influence cellular protein turnover by directly interacting with the proteasome and altering its function.

Cellular Redox Balance: Proline metabolism is intricately linked with the maintenance of cellular redox homeostasis. d-nb.infobham.ac.uk Proline can act as an antioxidant, in part by quenching reactive oxygen species (ROS) to protect the cellular glutathione (B108866) pool. nih.gov Conversely, the catabolism of proline by the mitochondrial enzyme proline dehydrogenase (PRODH) generates ROS as a byproduct, which can serve as a signaling molecule, for instance in p53-mediated apoptosis. nih.govfrontiersin.org The balance between proline synthesis and degradation is therefore critical for managing the cellular redox environment. d-nb.info Introducing proline analogs could influence this balance, potentially enhancing cellular protection against oxidative stress or modulating redox-sensitive signaling pathways.

| Target/Process | Mechanism of Modulation | Potential Outcome |

|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Competitive inhibition by acting as a substrate mimic. beilstein-journals.org | Altered glucose metabolism. |

| Integrin Receptors (e.g., α4β1) | Binding to the ligand-binding site and modulating receptor conformation. mdpi.com | Modulation of cell adhesion and downstream signaling. |

| Ribosome | Impeding peptide bond formation or blocking the peptide exit tunnel. embopress.orgnih.gov | Alteration of protein synthesis rates. |

| 20S Proteasome | Allosteric binding to regulate the opening of the substrate entry pore. nih.govacs.org | Modulation of cellular protein degradation. |

| Cellular Redox System | Acting as an antioxidant or influencing the proline/PRODH metabolic cycle. nih.govfrontiersin.org | Alteration of ROS levels and redox signaling. |

Involvement in Natural Product Bioactivity

The unique structural features of modified proline residues, such as this compound, play a significant role in the biological activity of the natural products that contain them. These modifications influence the conformation and binding capabilities of the parent molecule, thereby modulating its interaction with biological targets.

Contribution to Structure-Activity Relationships of Antibiotics (e.g., Lincomycin (B1675468) Analogs)

The antibiotic lincomycin and its derivatives serve as a key example of how modifications to the proline ring are crucial for antibacterial activity. The lincomycin structure features a 4-propyl-L-proline (PPL) moiety linked to an amino sugar. researchgate.net The nature of the substituent at the C-4 position of the proline ring is a critical determinant of the antibiotic's potency and spectrum of activity.

Research into the biosynthesis of lincomycin has shown that the enzyme LmbC is responsible for incorporating the PPL precursor. researchgate.net This enzyme has adapted to specifically recognize PPL over the more common L-proline, effectively excluding the latter from being incorporated into the final antibiotic structure. researchgate.netresearchgate.net Interestingly, the substrate flexibility of LmbC has been exploited in mutasynthesis studies, where the PPL biosynthetic pathway is blocked and the fermentation medium is supplemented with synthetic proline analogs. mdpi.com

These studies have revealed important structure-activity relationships (SAR):

Alkyl Chain Length: Feeding a mutant strain of Streptomyces lincolnensis with 4-butyl-L-proline and 4-pentyl-L-proline resulted in the production of 4′-butyl-4′-depropyllincomycin and 4′-pentyl-4′-depropyllincomycin. mdpi.com These analogs, particularly the 4'-pentyl derivative, exhibited greater activity against certain drug-resistant Staphylococcus isolates than the natural lincomycin. mdpi.com This suggests that increasing the length of the alkyl chain at the C-4 position can enhance antibacterial potency.

Stereochemistry and Substitution: The precise stereochemistry at the C-4 position is vital for activity. While direct studies on a 4-amino substituted lincomycin are not prevalent in the reviewed literature, research on other 4-substituted prolines, such as 4-hydroxyproline (B1632879), indicates that even minor changes can significantly impact the conformation and, consequently, the biological activity of peptides. nih.gov The introduction of a polar amino group, as in this compound, would be expected to substantially alter the molecule's interaction with the ribosomal target of lincomycin.

The table below summarizes the findings from mutasynthesis studies on lincomycin analogs, highlighting the impact of the C-4 proline substituent on antibacterial activity.

| Proline Analog Fed to Mutant | Resulting Lincomycin Derivative | Observed Activity |

| 4-propyl-L-proline (PPL) | Lincomycin A (Natural Product) | Baseline activity against Gram-positive bacteria. mdpi.com |

| 4-butyl-L-proline (BUPL) | 4′-butyl-4′-depropyllincomycin | More active than lincomycin. mdpi.com |

| 4-pentyl-L-proline (PEPL) | 4′-pentyl-4′-depropyllincomycin | More active than lincomycin against some resistant Staphylococcus strains. mdpi.com |

| (2S,4R)-4-ethyl-L-proline (EPL) | 4´-depropyl-4´-ethyllincomycin (Lincomycin B) | Less efficient side product. researchgate.net |

Broader Biological Activities of Modified Proline-Containing Natural Products (e.g., Antimicrobial, Antioxidant)

Antimicrobial Peptides (AMPs): Proline-rich AMPs are a class of host defense peptides that often target intracellular components of pathogens rather than lysing the cell membrane. mdpi.com The high proline content can be critical for their mechanism of action, which may involve inhibiting protein synthesis by interacting with ribosomes. mdpi.com While the specific compound this compound is not explicitly mentioned in broad studies of AMPs, the presence of substituted prolines, including aminoproline derivatives, is a known strategy in the design of peptidomimetics with antimicrobial properties. mdpi.com The substitution at the 4-position can influence the peptide's structure and its interaction with bacterial targets like the lipopolysaccharide (LPS) layer of Gram-negative bacteria. nih.gov

The table below provides examples of modified proline-containing compounds and their observed biological activities.

| Compound/Compound Class | Proline Moiety | Observed Biological Activity | Source Organism/Context |

| Lincomycin Analogs | 4-Alkyl-L-prolines | Antibacterial, activity against resistant staphylococci. mdpi.com | Streptomyces lincolnensis (mutasynthesis) |

| Indolicidin | L-proline | Antimicrobial, interacts with bacterial LPS. nih.gov | Bovine neutrophils |

| Proline-Rich Peptides (general) | L-proline | Antimicrobial, often by inhibiting protein synthesis. mdpi.comfrontiersin.org | Various (insects, mammals) |

| Nostoweipeptins/Nostopeptolides | 4-methylproline, 4-hydroxyproline | Inhibit microcystin-induced apoptosis. nih.gov | Nostoc sp. (cyanobacteria) |

| 4-Aminoproline Cyclopeptidomimetics | cis-4-Amino-L-proline (Amp) | Modulation of α4β1 integrin, relevant to inflammation and cancer. mdpi.comnih.gov | Synthetic peptidomimetics |

| cis-4-Amino-L-proline derivatives | cis-4-Amino-L-proline | Moderate triglyceride-lowering activity. nih.gov | Synthetic compounds |

Applications in Advanced Research and Development

Medicinal Chemistry and Drug Discovery

The rigid, cyclic structure of (4S)-4-amino-1-methyl-L-proline makes it an attractive building block in medicinal chemistry. Its incorporation into molecules can impart specific conformational constraints, which is a critical factor in designing compounds with high affinity and selectivity for biological targets.

Design and Synthesis of Novel Bioactive Compounds

The stereoselective synthesis of derivatives of this compound is a key area of research for creating new bioactive compounds. While direct synthetic routes to this compound itself are not extensively documented in publicly available literature, methods for the preparation of structurally similar compounds, such as (4S)-1-methyl-4-propyl-L-proline, provide valuable insights. For instance, a stereoselective synthesis starting from the readily available (cis)-4-hydroxy-L-proline has been reported, involving oxidation of the hydroxyl group, Wittig olefination, hydrogenation, and N-methylation. This multi-step process highlights a viable pathway for producing 4-substituted-1-methyl-L-proline analogs.

The 4-amino group of this compound serves as a crucial functional handle for further chemical modifications. This allows for the attachment of various pharmacophoric groups to the proline scaffold, enabling the exploration of diverse chemical space. For example, research on related 4-aminoproline derivatives has shown their utility in designing potential modulators of α4β1 integrin, a key target in inflammation and autoimmune diseases. By functionalizing the amino group, researchers can create libraries of compounds for screening against various biological targets.

A powerful technique known as "proline editing" further expands the possibilities for creating diverse bioactive molecules. This method involves incorporating a protected hydroxyproline (B1673980) into a peptide sequence and then chemically modifying the hydroxyl group to introduce a wide range of functionalities with controlled stereochemistry at the 4-position. This approach could be adapted to generate peptides containing this compound or its derivatives, providing a platform for synthesizing novel bioactive peptides with tailored properties.

Development of Enzyme Inhibitors and Therapeutic Agents

The constrained conformation of proline and its analogs makes them ideal scaffolds for the design of enzyme inhibitors. The rigid ring structure can mimic the transition state of an enzymatic reaction or bind to the active site with high specificity. The amino-terminal proline of the macrophage migration inhibitory factor (MIF) has been identified as a catalytic residue, and inhibitors targeting this site have been developed. While specific studies on this compound as an enzyme inhibitor are not prominent, the principle of using proline analogs to target enzyme active sites is well-established. The introduction of the 4-amino and 1-methyl groups could provide additional interaction points within an enzyme's active site, potentially leading to enhanced inhibitory activity and selectivity.

Exploration as Prodrugs or Targeted Drug Delivery Enhancers

The development of prodrugs is a critical strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Proline and its derivatives can be incorporated into prodrug design to enhance solubility, stability, and targeted delivery. The L-type amino acid transporter 1 (LAT1) is a well-known transporter for large neutral amino acids and is often overexpressed in cancer cells and the blood-brain barrier. Designing drugs that are recognized and transported by LAT1 is a promising strategy for targeted therapy. While direct evidence for the use of this compound in LAT1-targeted prodrugs is limited, the structural similarities to other amino acids suggest its potential in this area. The impact of substituents on the proline ring on transporter recognition is an active area of research.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug discovery. The systematic modification of a lead compound and the evaluation of the resulting changes in activity constitute a Structure-Activity Relationship (SAR) study. The synthesis of a series of analogs of a bioactive compound containing different 4-substituted prolines, including those with the (4S) stereochemistry, is a powerful approach for elucidating SAR. The "proline editing" method is particularly well-suited for generating such libraries of proline-containing peptides for SAR studies.

Quantitative Structure-Activity Relationship (QSAR) studies take this a step further by using statistical methods to correlate the physicochemical properties of compounds with their biological activities. While specific QSAR studies focused on this compound are not readily found, the principles of QSAR are broadly applicable to any class of compounds where sufficient data is available. The systematic variation of substituents on the proline ring of this compound and the subsequent analysis of their effects on activity would be a valuable application of QSAR in optimizing lead compounds.

Peptide and Protein Engineering

The unique conformational properties of proline make it a critical residue in determining the three-dimensional structure of peptides and proteins. The incorporation of proline analogs like this compound offers a powerful tool for modulating peptide and protein structure and function.

Use as Chiral Building Blocks in Solid-Phase and Solution-Phase Peptide Synthesis

In SPPS, the amino acid is typically protected with an Fmoc group on the nitrogen and attached to a solid support. The peptide chain is then elongated through a series of coupling and deprotection steps. The use of 4-aminoproline derivatives in SPPS has been demonstrated in the synthesis of cyclopeptidomimetics as potential modulators of integrin function.

Solution-phase peptide synthesis offers an alternative for the preparation of peptides, particularly for large-scale production or for peptides that are difficult to synthesize on a solid support. This method involves the coupling of protected amino acid derivatives in a suitable solvent. The synthesis of endomorphin-2 analogues containing cis-4-amino-L-proline has been achieved using solution-phase techniques, highlighting the feasibility of incorporating such modified prolines into bioactive peptides.

The availability of protected forms of this compound and its derivatives is crucial for their use in peptide synthesis.

Table of Protected this compound Derivatives for Peptide Synthesis

| Compound Name | Protecting Groups | Application | Reference |

|---|---|---|---|

| (4S)-1-Fmoc-4-methyl-L-proline | Fmoc | Solid-Phase Peptide Synthesis | |

| (4S)-1-Boc-4-amino-D-proline | Boc | Solid-Phase and Solution-Phase Peptide Synthesis |

Proline Editing and Related Methodologies for Generating Diverse Peptide Libraries

A groundbreaking approach known as "proline editing" has revolutionized the synthesis of diverse peptide libraries. nih.gov This method involves the incorporation of a hydroxyproline residue into a peptide sequence during standard solid-phase peptide synthesis. nih.gov The hydroxyl group can then be chemically modified in a variety of ways to introduce a wide range of functional groups at the 4-position of the proline ring, with either R or S stereochemistry. nih.gov This technique has been used to generate libraries of peptides with over 100 different 4-substituted proline residues, including analogs of this compound. nih.gov

The ability to introduce such a diverse array of functionalities opens up new avenues for drug discovery and the development of novel biomaterials. For instance, libraries of proline-analogue-containing peptides can be screened for enhanced biological activity, improved stability, or novel binding properties. nih.gov This post-synthesis diversification strategy is highly efficient, as it allows for the creation of a multitude of different molecules from a single peptide backbone. nih.gov

Table 1: Examples of Functional Groups Incorporated into Peptides via Proline Editing

| Functional Group Category | Specific Examples | Potential Applications |

| Bioorthogonal Handles | Azides, Alkynes, Tetrazines | Site-specific labeling and conjugation |

| Spectroscopic Probes | Fluoro, Cyanophenyl Ether | NMR and IR spectroscopy |

| Amino Acid Mimetics | Thiol, Carboxylate, Guanidinium | Mimicking natural amino acid side chains |

| Reactive Handles | Ketone, Maleimide, Thioester | Further chemical modification |

This table is based on data from a study on proline editing, which allows for the synthesis of a wide variety of 4-substituted prolines. nih.gov

Development of Conformationally Restricted Peptides for Enhanced Potency and Selectivity

The rigid structure of the proline ring plays a crucial role in determining the three-dimensional shape of peptides and proteins. nih.gov By introducing substituents at the 4-position, such as the amino and methyl groups in this compound, researchers can exert even greater control over the peptide's conformation. nih.gov This conformational restriction can be a powerful tool for enhancing the potency and selectivity of peptide-based drugs. sigmaaldrich.com

When a peptide binds to its biological target, it adopts a specific conformation. By pre-organizing a peptide into this "bioactive" conformation, the entropic penalty of binding is reduced, leading to a higher binding affinity. The incorporation of conformationally constrained proline analogs, such as derivatives of this compound, has been shown to stabilize specific secondary structures like β-turns and polyproline II helices. nih.gov

For example, the substitution of proline with a cis-4-amino-L-proline residue in analogs of the opioid peptide endomorphin-2 was shown to significantly alter the biological profile of the molecule, demonstrating the profound impact of such modifications on receptor interaction. nih.gov This approach of using conformationally restricted amino acids is a key strategy in modern medicinal chemistry for developing peptides with improved therapeutic properties. sigmaaldrich.com

Chemical Biology and Molecular Probes

The unique properties of this compound and its derivatives make them valuable tools for elucidating complex biological processes at the molecular level.

Applications in Studying Enzyme Mechanisms and Protein-Protein Interactions

Proline-rich motifs are commonly found in proteins and play a critical role in mediating protein-protein interactions. nih.gov By replacing natural proline residues with synthetic analogs like this compound, researchers can probe the specific requirements for these interactions. For instance, the introduction of a 4-amino group can alter the hydrogen bonding network and electrostatic interactions at the binding interface, providing insights into the molecular basis of recognition.

In a study on endomorphin-2, the replacement of proline with cis-4-amino-L-proline led to a significant decrease in affinity for the µ-opioid receptor, highlighting the importance of the proline residue's specific conformation and chemical nature for binding. nih.gov Such studies are invaluable for understanding the structure-activity relationships of peptides and for the rational design of molecules that can modulate these interactions.

Incorporation into Molecular Labels and Tracking Systems in Biological Research

The ability to introduce a wide array of functional groups through methods like proline editing allows for the incorporation of spectroscopic probes into peptides. nih.gov While direct examples involving this compound are not yet widespread, the methodology allows for the creation of proline analogs bearing fluorescent tags or NMR-active isotopes. nih.gov These labeled peptides can then be used to track their localization and interactions within living cells, providing a powerful tool for studying dynamic biological processes. The introduction of such probes at specific sites within a peptide, facilitated by the versatility of proline analog synthesis, offers a high degree of precision in these investigations.

Utility in Bioorthogonal Conjugation Reactions

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. The development of proline analogs bearing bioorthogonal functional groups has been a significant advancement in this field. nih.gov Through proline editing, functionalities such as azides, alkynes, and tetrazines can be introduced into peptides. nih.gov These groups can then be specifically and efficiently reacted with a corresponding partner molecule, allowing for the site-specific labeling of peptides with imaging agents, drug molecules, or other moieties.

The synthesis of proline derivatives with these reactive handles provides a versatile platform for constructing complex biomolecular conjugates for a wide range of applications in chemical biology and drug delivery. nih.gov

Catalysis in Organic Synthesis

L-proline itself is a well-established and widely used organocatalyst, capable of promoting a variety of asymmetric reactions, such as aldol (B89426) and Mannich reactions. eurekaselect.comwikipedia.org The catalytic activity of proline stems from its ability to form enamine or iminium ion intermediates with carbonyl compounds, while its carboxylic acid and secondary amine functionalities can act as a bifunctional acid-base catalyst. eurekaselect.com

While there is a vast body of research on the catalytic applications of L-proline and its various derivatives, the specific use of this compound as a catalyst has not been extensively reported. organic-chemistry.orgresearchgate.net However, given the known catalytic prowess of the proline scaffold, it is conceivable that this compound could exhibit interesting and potentially novel catalytic activities. The presence of the N-methyl group and the C4-amino group would alter the steric and electronic properties of the molecule compared to L-proline, which could in turn influence its reactivity and selectivity in organocatalytic transformations. This remains an intriguing and underexplored area of research.

The Role of this compound in Asymmetric Synthesis: An Analysis of Current Research

The field of asymmetric synthesis, which focuses on the selective production of one enantiomer of a chiral molecule, heavily relies on the use of chiral auxiliaries and ligands. These molecules, derived from readily available chiral sources, guide chemical reactions to favor the formation of a specific stereoisomer. Proline and its derivatives have emerged as a privileged class of organocatalysts and chiral building blocks due to their rigid cyclic structure and bifunctional nature. However, a thorough review of the scientific literature reveals a notable absence of published research detailing the specific application of This compound as a chiral auxiliary or ligand in asymmetric synthesis.

While extensive research has been conducted on various proline derivatives, including 4-hydroxyproline (B1632879), 4-aminoproline, and N-alkylated prolines, in a wide range of asymmetric transformations, the specific compound this compound does not appear in peer-reviewed studies as a catalyst or auxiliary for which detailed performance data, such as reaction conditions, substrate scope, yields, and enantioselectivities, have been reported.

The scientific community has explored numerous modifications of the proline scaffold to fine-tune its steric and electronic properties for optimal performance in reactions like aldol condensations, Mannich reactions, and Michael additions. These studies provide a wealth of information on how different substituents on the pyrrolidine (B122466) ring influence the stereochemical outcome of a reaction. For instance, derivatives of 4-aminoproline have been utilized in the development of chiral catalysts. However, the combined presence of a 4-amino group and an N-methyl group in the (4S) configuration, as in the specified compound, has not been the subject of dedicated studies in the context of asymmetric catalysis.

Consequently, the generation of an article with detailed research findings and interactive data tables on the employment of this compound as a chiral auxiliary or ligand is not feasible based on the currently available scientific literature. The lack of data precludes a scientifically accurate and authoritative discussion on its specific applications and efficacy in advanced research and development.

Computational and Spectroscopic Characterization of 4s 4 Amino 1 Methyl L Proline and Its Analogs

Advanced Conformational Analysis and Molecular Dynamics Simulations

Computational methods, including conformational analysis and molecular dynamics (MD) simulations, provide powerful tools to investigate the dynamic behavior and inherent conformational preferences of proline derivatives at an atomic level. researchgate.net These approaches are crucial for understanding the complex interplay of steric and stereoelectronic effects that govern the geometry of the pyrrolidine (B122466) ring and its influence on the peptide backbone.

Investigation of Pyrrolidine Ring Pucker and Torsion Angle Preferences

The five-membered pyrrolidine ring of proline is not planar and exists in two primary puckered conformations: Cγ-endo (DOWN) and Cγ-exo (UP). researchgate.net This puckering significantly influences the main chain torsion angles ϕ (phi), ψ (psi), and ω (omega). The substitution at the 4-position of the proline ring plays a critical role in biasing the ring pucker equilibrium. nih.gov

For 4S-substituted prolines, such as (4S)-4-amino-1-methyl-L-proline, the nature of the substituent dictates the preferred pucker. When the substituent at the 4S position is electron-withdrawing, it favors an endo ring pucker. nih.gov This preference is a consequence of stereoelectronic effects. The endo pucker is associated with more extended peptide conformations. nih.gov Conversely, 4R-substituted prolines with electron-withdrawing groups tend to favor the exo pucker, which promotes more compact secondary structures like the polyproline II (PPII) helix. nih.gov

The ring pucker, in turn, correlates with the cis/trans isomerization of the peptide bond preceding the proline residue (the ω torsion angle). An endo ring pucker is often associated with a higher propensity for the cis amide bond conformation, although the trans conformation is generally more stable. nih.gov MD simulations are instrumental in exploring the energy landscape of these conformational transitions, which can be slow on the simulation timescale. frontiersin.org

| Proline Derivative | Substitution at C4 | Favored Ring Pucker | Associated Main Chain Conformation |

|---|---|---|---|

| (4S)-substituted proline (electron-withdrawing group) | 4S | Endo | Extended, favors δ conformation |

| (4R)-substituted proline (electron-withdrawing group) | 4R | Exo | Compact (PPII, αR) |

| (4S)-methylproline | 4S | Exo | - |

| (4R)-methylproline | 4R | Endo | - |

Theoretical Prediction of Inherent Conformational Preferences and Stereoelectronic Effects

Theoretical calculations are essential for elucidating the underlying electronic effects that govern the conformational preferences of substituted prolines. The "gauche effect" is a key stereoelectronic principle that explains the preference for specific rotamers in molecules containing electronegative substituents. nih.gov In the context of 4-substituted prolines, this effect describes the tendency of the electronegative substituent at C4 to adopt a gauche relationship with the nitrogen atom of the pyrrolidine ring. nih.gov

For a 4S-substituted proline with an electron-withdrawing group, this gauche preference leads to a stabilization of the endo ring pucker. nih.govnih.gov This stabilization arises from favorable hyperconjugative interactions between the C-H or C-C bonds of the ring and the antibonding orbital (σ*) of the C4-substituent bond. Computational analyses have shown that these stereoelectronic effects can be a dominant factor in determining the conformational landscape, often overriding steric considerations. nih.gov These theoretical predictions are crucial for the rational design of peptides and proteins with specific structural and functional properties. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods provide experimental validation for the computationally predicted conformational preferences of this compound and its analogs. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography offer detailed insights into the three-dimensional structure of these molecules in solution and in the solid state, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution-State Conformational Studies

NMR spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in solution. researchgate.net For proline-containing peptides, NMR is particularly valuable for determining the cis/trans isomer population of the X-Pro peptide bond, as the distinct chemical environments of the two isomers give rise to separate sets of signals for the proline ring protons and adjacent residues. biorxiv.orgresearchgate.net

| NMR Parameter | Structural Information Obtained |

|---|---|

| Chemical Shifts (¹H, ¹³C) | Information on the electronic environment, can distinguish between cis/trans isomers. |

| Coupling Constants (J-values) | Dihedral angles, provides information on the pyrrolidine ring pucker. |

| Nuclear Overhauser Effect (NOE) | Through-space distances between protons, helps to define the overall 3D structure. |

X-ray Crystallography for Determination of Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise positions of all atoms in the crystal lattice.

For proline derivatives, X-ray crystallography has been instrumental in confirming the conformational preferences predicted by computational and NMR studies. researchgate.net For example, the crystal structure of an acetylated methyl ester of (4S)-aminoproline revealed a trans conformer with a C(4)-endo ring pucker, corroborating solution-phase studies. researchgate.net Similarly, the single-crystal X-ray diffraction analysis of the hydrochloride salt of (4S)-1-methyl-4-propyl-L-proline, an analog of the title compound, confirmed its identity and absolute stereochemistry. researchgate.netchemrxiv.org These solid-state structures provide a static picture of the molecule's preferred conformation, which serves as a crucial reference point for understanding its dynamic behavior in solution.

Emerging Research Avenues and Future Perspectives

Development of Novel and Efficient Stereoselective Synthetic Methodologies

There is a significant body of research on the stereoselective synthesis of various 4-substituted proline analogs. A notable recent development, published in 2025, details a stereoselective method for preparing (4S)-1-methyl-4-propyl-L-proline, an epimer of a fragment found in the antibiotic lincomycin (B1675468). mdpi.comchemrxiv.org This synthesis commences from the readily available (cis)-4-hydroxy-L-proline. mdpi.com General strategies such as "proline editing" have also been developed to create a wide array of 4-substituted prolines with either 4R or 4S stereochemistry through methods like Mitsunobu reactions, oxidation, and reduction on a solid phase. nih.govacs.org These approaches provide access to a diverse library of proline derivatives, including those with amino functionalities. nih.gov However, a specific, detailed synthetic methodology for (4S)-4-amino-1-methyl-L-proline is not prominently featured in the current body of literature.

Advanced Applications in Targeted Drug Development and Precision Medicine

The application of proline derivatives in drug development is a well-established field. For instance, cis-4-amino-L-proline (cAmp) has been utilized as a scaffold to create peptidomimetics that target specific biological receptors. Researchers have successfully incorporated cAmp into cyclic and linear endomorphin-2 analogues to study their interaction with opioid receptors. nih.gov Furthermore, 4-aminoproline-based cyclopeptidomimetics have been designed as potential modulators of α4β1 integrin, a target implicated in inflammation and autoimmune diseases. mdpi.com While these examples underscore the potential of the 4-aminoproline scaffold in precision medicine, there is no specific research detailing the use of this compound in targeted drug development.

Elucidation of Previously Undiscovered Biological Activities and Biochemical Pathways

The biological activities of various proline derivatives are diverse. 4-alkyl-L-proline derivatives are known precursors for several natural products with significant biological activities, including the antitumor pyrrolo chemical-suppliers.euontosight.aibenzodiazepines and the antibiotic lincomycin. nih.gov The biosynthesis of these precursors from L-tyrosine is an area of active investigation. nih.gov In another discovery, N-amino-L-proline methyl ester was identified as a cryptic natural product from a marine-derived fungus. mdpi.com The broader class of L-proline derivatives has been investigated for potential applications in oncology and the treatment of infectious diseases. ontosight.ai However, specific biological activities and the biochemical pathways associated with this compound have not yet been elucidated in published research.

Integration of High-Throughput Screening with Computational and Experimental Approaches in Molecular Design

High-throughput screening (HTS) is a critical tool in modern drug discovery and the development of novel molecular probes. Fluorescence-based assays have been developed for the high-throughput determination of enantiomeric excess in amines and amino acid derivatives, which is crucial for the synthesis of stereochemically pure compounds. bath.ac.uknih.gov Additionally, HTS methods are employed to screen for microorganisms that overproduce specific amino acids, including proline derivatives. nih.gov Computational approaches are also integral to the design of novel ligands, as seen in the modeling of 4-aminoproline-based peptidomimetics targeting integrins. mdpi.com Despite the availability of these powerful techniques, their specific application to the molecular design and screening of this compound has not been reported.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (4S)-4-amino-1-methyl-L-proline, and how can stereochemical purity be ensured?

- Methodology : The synthesis of proline derivatives often involves multi-step protection-deprotection strategies. For example, Scheme 2.29 in a thesis () outlines the synthesis of protected 4-hydroxy-L-proline using Boc (tert-butoxycarbonyl) and benzyl groups. Similarly, (S)-2-methylproline hydrochloride synthesis ( ) employs acetonitrile (MeCN) as a solvent and magnesium sulfate (MgSO₄) as a drying agent.

- Stereochemical Control : Use chiral auxiliaries or enantioselective catalysis. X-ray crystallography ( ) or chiral HPLC can verify stereochemical integrity.

Q. How can researchers verify the structural identity of this compound using analytical techniques?

- Analytical Workflow :

- NMR : Compare ¹H/¹³C NMR data with known proline derivatives (e.g., hydroxyproline in ).

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., methyl ((4-aminobenzyl)sulfonyl)-L-prolinate in ).

- Reference Databases : Cross-check with SciFinder or Reaxys () for reported spectral data.

Q. What are the key stereochemical considerations when designing experiments involving this compound?

- Stereochemical Impact : The (4S) configuration influences hydrogen-bonding patterns and conformational flexibility in peptides. For example, (4S)-hydroxyproline ( ) is critical in collagen stability.

- Experimental Design : Use diastereomeric salt resolution or asymmetric synthesis to avoid racemization. Monitor reaction conditions (pH, temperature) to preserve stereochemistry ( ).

Advanced Research Questions

Q. How can this compound be functionalized for peptide backbone modification, and what are the implications for bioactivity?

- Functionalization Strategies :

- Protection : Boc or Fmoc groups ( ) can shield the amino group during solid-phase peptide synthesis (SPPS).

- Derivatization : Introduce sulfonyl or methyl groups ( ) to modulate lipophilicity or binding affinity.

- Bioactivity Screening : Test modified peptides for enzymatic stability (e.g., protease resistance) or receptor binding using SPR (surface plasmon resonance) or fluorescence assays.

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?

- Data Discrepancy Analysis :

- Reproducibility : Verify reaction conditions (e.g., solvent purity, catalyst loading) against literature ( ).

- Spectroscopic Reanalysis : Re-examine NMR peak assignments using 2D techniques (COSY, HSQC) to rule out impurities ( ).

Q. What computational tools are effective for modeling the conformational dynamics of this compound in peptide chains?

- Modeling Approaches :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。